2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one features a quinazolinone core substituted with a phenyl group at position 3 and a sulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further modified with a 4-methoxyphenyl group and a methyl substituent. This structure combines heterocyclic motifs (quinazolinone and oxazole) with electron-donating (methoxy) and hydrophobic (methyl, phenyl) groups, which are often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-23(27-24(32-17)18-12-14-20(31-2)15-13-18)16-33-26-28-22-11-7-6-10-21(22)25(30)29(26)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURHTURGCDVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes to form the quinazolinone coreThe final step involves the incorporation of the sulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Mechanism of Action
The mechanism of action of 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
b. Triazole Derivatives
- Triazol-3-ylthio Compounds (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Synthesis: Nucleophilic substitution using sodium ethoxide and α-halogenated ketones. Key Differences: Replaces the quinazolinone core with a triazole ring and includes sulfonyl/fluorophenyl groups.
c. Methoxyphenyl-Triazole Derivatives ():
- Example: 1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.
- Activity: Exhibits antifungal and antibiotic properties, suggesting that the methoxyphenyl-sulfanyl motif may contribute to biological activity .
Structural and Electronic Analysis
- Crystallography and Validation : Tools like SHELX and ORTEP are critical for resolving the crystal structures of such compounds. For example, SHELXL enables precise refinement of anisotropic displacement parameters, which is essential for confirming the sulfanyl linkage and substituent orientations in the target compound .
- Computational Insights: Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula ) could model the electronic effects of the methoxyphenyl group on the quinazolinone core, predicting charge distribution and reactivity sites.
Biological Activity
The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has drawn attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 356.45 g/mol. The structure features a quinazolinone core substituted with a methoxyphenyl and a methyl oxazole group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, quinazolinone derivatives demonstrated IC50 values in the micromolar range against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, suggesting that modifications in their structure can enhance anti-tumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
Antibacterial Activity
The antibacterial properties of similar compounds have been explored extensively. A study comparing various quinazolinone derivatives found that some exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics like ciprofloxacin and vancomycin against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibacterial agents based on the structure of the target compound .
Antifungal Activity
In addition to antibacterial effects, certain derivatives have shown antifungal activity against pathogens like Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity or interference with essential metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : The presence of specific functional groups may enhance binding affinity to receptors involved in cellular signaling pathways.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Cytotoxicity Assays : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the oxazole and quinazolinone moieties significantly impacted cytotoxicity. The most potent compounds were those with electron-donating groups on the aromatic rings.
- Antimicrobial Testing : In vitro tests revealed that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria, outperforming established antibiotics in some cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
